molecular formula C7H10N4O3 B3026190 (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide

(E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide

Cat. No.: B3026190
M. Wt: 201.20 g/mol
InChI Key: XERJKGMBORTKEO-SGEHABMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Demethylxanthohumol has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Cymoxanil-d3, also known as (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide, is primarily used as a fungicide . It is designed to control pathogens on a range of crops . The primary targets of Cymoxanil-d3 are various types of fungi, including foliar late blight, downy mildew, and powdery mildew . These fungi are responsible for diseases that can significantly reduce crop yield and quality.

Mode of Action

It is known that the compound interferes with the normal functioning of the fungi, thereby inhibiting their growth and reproduction . The compound is used mainly in mixtures with protectants and/or systemic fungicides .

Biochemical Pathways

This disruption prevents the fungi from growing and reproducing effectively, thereby controlling the spread of fungal diseases .

Pharmacokinetics

Cymoxanil-d3 is highly soluble in water and considered quite volatile . It has a low potential for leaching to groundwater and is non-persistent in soil and water systems . The compound is moderately toxic to mammals and may cause adverse effects on reproduction/development . It has a high potential to bio-concentrate .

Result of Action

The primary result of the action of Cymoxanil-d3 is the effective control of fungal diseases in crops . By inhibiting the growth and reproduction of fungi, the compound helps to maintain crop health and productivity. It is moderately toxic to most aquatic organisms, earthworms, and honeybees, but less so to birds .

Action Environment

The action of Cymoxanil-d3 can be influenced by various environmental factors. For instance, its solubility in water and volatility can affect its distribution in the environment . The compound has a low potential for leaching to groundwater, suggesting that it is less likely to contaminate water sources . It is also worth noting that the compound is moderately toxic to mammals and has a high potential to bio-concentrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethylxanthohumol can be synthesized from commercially available phloracetophenone (1-(2,4,6-trihydroxyphenyl)ethanone) through a series of chemical reactions. The synthesis involves the following steps :

  • Prenylation of phloracetophenone to form a prenylated intermediate.
  • Cyclization of the prenylated intermediate to form the chalcone structure.
  • Purification and isolation of demethylxanthohumol.

Industrial Production Methods

Industrial production of demethylxanthohumol can be achieved through microbial biosynthesis using engineered yeast strains. The brewing yeast Saccharomyces cerevisiae can be genetically modified to produce demethylxanthohumol from glucose by balancing biosynthetic pathways, enhancing precursor supply, and optimizing prenylation efficiency .

Chemical Reactions Analysis

Types of Reactions

Demethylxanthohumol undergoes various chemical reactions, including:

    Oxidation: Demethylxanthohumol can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert demethylxanthohumol into reduced derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the demethylxanthohumol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demethylxanthohumol, each with distinct biological activities .

Properties

IUPAC Name

(1E)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5+/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERJKGMBORTKEO-SGEHABMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(=NOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(\C#N)/C(=O)NC(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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